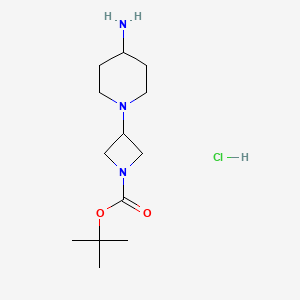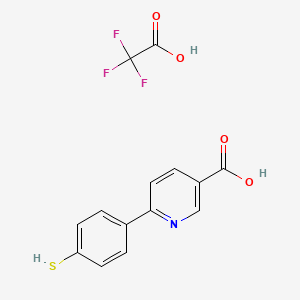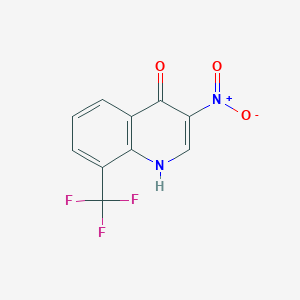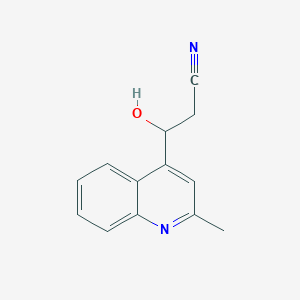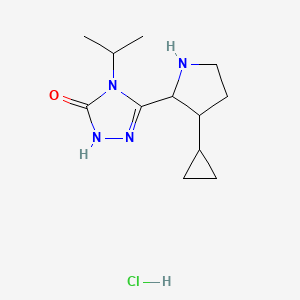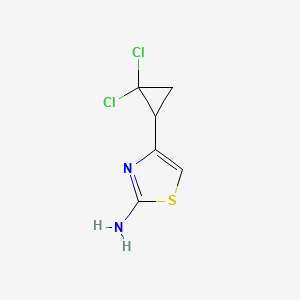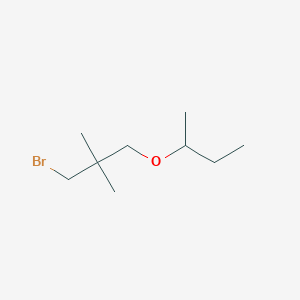![molecular formula C14H15FO2 B13584868 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for research in medicinal chemistry and materials science. The incorporation of a fluorine atom and a phenyl group further enhances its chemical properties, potentially offering improved biological activity and physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the fluorine and phenyl groups. The final step involves the addition of the propanoic acid moiety.
Preparation of Bicyclo[1.1.1]pentane Core: This can be achieved through a series of cycloaddition reactions, often starting with simple alkenes and alkynes.
Introduction of Fluorine and Phenyl Groups: This step may involve electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the specific reagents and conditions used.
Addition of Propanoic Acid Moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the phenyl ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group can enhance binding affinity and selectivity, while the bicyclo[1.1.1]pentane core provides rigidity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid: Lacks the fluorine atom, which may result in different physicochemical properties and biological activity.
2-(2-Fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid: Lacks the phenyl group, which can affect its binding affinity and selectivity.
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Has a different carboxylic acid moiety, which can influence its reactivity and biological effects.
Uniqueness
The combination of the fluorine atom, phenyl group, and bicyclo[1.1.1]pentane core in 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid makes it unique. This structure provides a balance of rigidity, stability, and enhanced binding properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H15FO2 |
|---|---|
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
2-(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C14H15FO2/c1-9(11(16)17)13-7-14(8-13,12(13)15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
CQEAUMIULAAZCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)C12CC(C1)(C2F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

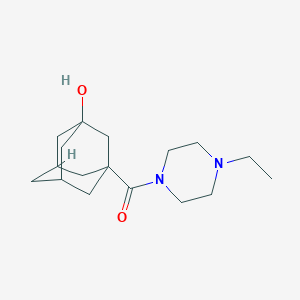
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
